Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate
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Overview
Description
Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique chemical and physical properties to its derivatives. The compound features a bromobenzoyl group and an ethyl ester group, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the trimerization of cyclopentadiene.
Introduction of the Bromobenzoyl Group: The adamantane core is then reacted with 3-bromobenzoyl chloride in the presence of a base such as pyridine to form the 3-bromobenzoyl adamantane intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) in polar solvents.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Benzyl-substituted adamantane derivatives.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a molecular probe due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties, leveraging the unique properties of the adamantane core.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the bromobenzoyl group can form hydrogen bonds or halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Adamantanecarboxylic acid: Lacks the bromobenzoyl and ethyl ester groups, making it less versatile.
3-Bromoadamantane: Lacks the carboxylate and ethyl ester groups, limiting its applications.
Ethyl 1-adamantaneacetate: Similar ester group but lacks the bromobenzoyl group, affecting its reactivity.
Uniqueness: Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate is unique due to the combination of the adamantane core, bromobenzoyl group, and ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZQSJHWUWRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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